Bienvenue dans la boutique en ligne BenchChem!

3-acetamido-N-cyclopropylbenzamide

Drug Design Permeability Physicochemical Properties

3-Acetamido-N-cyclopropylbenzamide (CAS 930476-06-5, molecular formula C12H14N2O2, molecular weight 218.25 g/mol) is a disubstituted benzamide that combines a 3-position acetamido group with an N-cyclopropyl moiety. The compound belongs to the class of N-cyclopropyl benzamides, a family extensively explored by Boehringer Ingelheim and others as receptor-interacting serine/threonine-protein kinase 2 (RIPK2) inhibitors for inflammatory disease.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B4665155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetamido-N-cyclopropylbenzamide
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)C(=O)NC2CC2
InChIInChI=1S/C12H14N2O2/c1-8(15)13-11-4-2-3-9(7-11)12(16)14-10-5-6-10/h2-4,7,10H,5-6H2,1H3,(H,13,15)(H,14,16)
InChIKeyBYIIPDXFASCBFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetamido-N-cyclopropylbenzamide: Structural Identity and Baseline Procurement Context


3-Acetamido-N-cyclopropylbenzamide (CAS 930476-06-5, molecular formula C12H14N2O2, molecular weight 218.25 g/mol) is a disubstituted benzamide that combines a 3-position acetamido group with an N-cyclopropyl moiety . The compound belongs to the class of N-cyclopropyl benzamides, a family extensively explored by Boehringer Ingelheim and others as receptor-interacting serine/threonine-protein kinase 2 (RIPK2) inhibitors for inflammatory disease [1]. While the acetamido substituent confers hydrogen-bond donor/acceptor capability and the cyclopropyl group imparts conformational rigidity and metabolic resistance relative to simple benzamides, the compound is structurally positioned as a minimal pharmacophore probe or a synthetic intermediate rather than an optimized lead molecule [2].

Why 3-Acetamido-N-cyclopropylbenzamide Cannot Be Replaced by Simple Benzamide Analogs


Generic substitution with 3-acetamidobenzamide (CAS 58202-87-2) or N-cyclopropylbenzamide fails because the two key substituents work cooperatively: the cyclopropyl ring introduces conformational constraint and modestly increases lipophilicity (calculated ΔLogP ≈ +1.17 vs. 3-acetamidobenzamide) and reduces topological polar surface area (calculated ΔTPSA ≈ −14 Ų vs. 3-acetamidobenzamide), while the acetamido group provides a hydrogen-bonding pharmacophore absent in N-cyclopropylbenzamide [1]. These dual modifications can alter target engagement, metabolic stability, and physicochemical handling in ways that single-substituent analogs cannot replicate [2].

Quantitative Differentiation Evidence for 3-Acetamido-N-cyclopropylbenzamide vs. Closest Analogs


Permeability-Relevant Physicochemical Profile: TPSA and LogP vs. 3-Acetamidobenzamide

Relative to 3-acetamidobenzamide (TPSA 72.2 Ų, LogP 0.37), 3-acetamido-N-cyclopropylbenzamide displays a TPSA of 58.2 Ų and a LogP of 1.54 [1]. The lower TPSA and higher LogP approach the preferred range for oral bioavailability and blood–brain barrier penetration (TPSA < 140 Ų; LogP 0–3), suggesting improved passive membrane permeability compared to the non-cyclopropyl analog [1].

Drug Design Permeability Physicochemical Properties

Conformational Rigidity Advantage: Rotatable Bond Count vs. Flexible Analogs

The N-cyclopropyl group reduces the number of rotatable bonds to 3 compared with 2 in 3-acetamidobenzamide, yet the cyclopropyl ring restricts the amide conformation to a narrower energy well relative to the freely rotating primary amide in 3-acetamidobenzamide [1]. Cyclopropyl amides preferentially adopt a trans configuration that can pre-organize the pharmacophore for binding to kinase hinge regions, as demonstrated for N-cyclopropyl benzamide RIPK2 inhibitors in Boehringer Ingelheim's patent series [2].

Conformational Analysis Ligand Efficiency Target Selectivity

RIPK2 Kinase Inhibitory Potential: Class-Level Benchmarking Against Optimized N-Cyclopropyl Benzamides

Although 3-acetamido-N-cyclopropylbenzamide itself lacks published RIPK2 IC50 data, the N-cyclopropyl benzamide chemotype has produced highly potent RIPK2 inhibitors, with exemplified compounds in Boehringer Ingelheim's patent achieving recombinant RIPK2 IC50 values of 4–21 nM [1]. In contrast, 3-acetamidobenzamide has never been reported as a RIPK2 inhibitor; its primary reported activity is ADP-ribosyltransferase inhibition (IC50 not quantified in kinase format) [2]. For programs targeting RIPK2 or related kinases, the N-cyclopropyl benzamide core is a validated starting point with established SAR, whereas the simple benzamide analog is not.

Kinase Inhibition RIPK2 Inflammatory Disease

Metabolic Stability Driven by N-Cyclopropyl vs. N-H or N-Alkyl Amides

N-cyclopropyl amides are recognized in medicinal chemistry for their resistance to amidase-mediated hydrolysis relative to primary or simple N-alkyl amides [1]. While no head-to-head metabolic stability data are available for 3-acetamido-N-cyclopropylbenzamide, literature on the N-cyclopropyl motif demonstrates that cyclopropyl substitution adjacent to the amide nitrogen reduces the rate of hydrolytic cleavage in liver microsomes compared to N-methyl or unsubstituted benzamides [2]. 3-Acetamidobenzamide, bearing a primary amide, is expected to be more susceptible to rapid amidase cleavage.

Drug Metabolism Microsomal Stability CYP450 Resistance

Purity Benchmark: 98% vs. Unspecified or Lower-Grade Analogs

Leyan supplies 3-acetamido-N-cyclopropylbenzamide at 98% purity (HPLC-guided), with batch-specific COA available . In comparison, many vendors of the simpler analog 3-acetamidobenzamide offer lower or unspecified purity grades (e.g., 95% or 'technical grade') not suitable for quantitative biological assays . The defined 98% purity specification reduces the risk of off-target effects from impurities when used in enzymatic or cellular assays.

Quality Control Compound Management Procurement Specification

Synthetic Tractability as an Advanced Intermediate vs. Fully Elaborated Analogs

With a molecular weight of 218.25 Da and only two functional handles, 3-acetamido-N-cyclopropylbenzamide serves as a more synthetically accessible intermediate than fully elaborated N-cyclopropyl benzamide RIPK2 inhibitors (typical MW 350–500 Da) [1]. Its straightforward two-step synthesis — amidation of 3-acetamidobenzoic acid with cyclopropylamine — contrasts with the 6–8 step sequences required for optimized lead compounds described in patent literature, offering procurement advantage for laboratories initiating SAR exploration [1].

Synthetic Chemistry Building Blocks Library Synthesis

Optimal Research and Procurement Scenarios for 3-Acetamido-N-cyclopropylbenzamide


Kinome-Focused Fragment or Scaffold Hopping Library Design

The N-cyclopropyl benzamide core is a validated kinase hinge-binding motif; 3-acetamido-N-cyclopropylbenzamide serves as a minimal scaffold for fragment-based screening or scaffold hopping campaigns targeting RIPK2, p38α MAPK, MPS1/TTK, or VEGFR-2, where the cyclopropyl amide provides conformational rigidity and the 3-acetamido group permits facile functionalization to explore binding pocket interactions . The compound's low molecular weight (218.25 Da) and favorable TPSA/LogP profile make it an ideal starting point for fragment growing or merging strategies .

Physicochemical Probe for Permeability and Solubility Assays in Lead Optimization

With a TPSA of 58.2 Ų and a LogP of 1.54, 3-acetamido-N-cyclopropylbenzamide occupies a favorable physicochemical space for passive permeability . It can serve as a control compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies when benchmarking new benzamide derivatives, especially to quantify the permeability gain achieved by the N-cyclopropyl modification relative to primary amide analogs (e.g., 3-acetamidobenzamide, TPSA 72.2 Ų, LogP 0.37) .

Chemical Biology Tool for Evaluating Amidase-Mediated Metabolism in Microsomal Stability Assays

The N-cyclopropyl amide group is a well-established metabolic stability handle . 3-Acetamido-N-cyclopropylbenzamide can be compared head-to-head with 3-acetamidobenzamide in liver microsome stability assays to quantify the protective effect of N-cyclopropylation against amidase cleavage, providing structure–metabolism relationship (SMR) data to guide lead optimization of benzamide-based drug candidates . The 98% purity specification ensures that observed metabolic differences are attributable to structural features rather than impurities .

Synthetic Building Block for Parallel Library Synthesis Targeting Inflammatory Kinases

As a 3-acetamido-substituted N-cyclopropyl benzamide, this compound is primed for rapid diversification via amide coupling, nucleophilic aromatic substitution, or palladium-catalyzed cross-coupling at the acetamido or aryl positions . Procurement at 98% purity reduces the need for pre-functionalization purification, enabling direct use in parallel synthesis workflows for generating focused kinase inhibitor libraries, particularly for RIPK2 and related inflammatory targets .

Quote Request

Request a Quote for 3-acetamido-N-cyclopropylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.